molecular formula C12H7Cl2FN2O B1304096 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide CAS No. 648427-36-5

2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide

Cat. No.: B1304096
CAS No.: 648427-36-5
M. Wt: 285.1 g/mol
InChI Key: ZTFAIODYRNJODX-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide (CAS: 648427-36-5) is a halogenated benzamide derivative with the molecular formula C₁₂H₇Cl₂FN₂O and a molecular weight of 285.10 g/mol . Its structure features a benzamide core substituted with chlorine at position 2, fluorine at position 4, and a 2-chloropyridin-3-yl group as the N-substituent (Figure 1). The compound is identified by ChemSpider ID 2060651 and MDL number MFCD00206498 .

Properties

IUPAC Name

2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FN2O/c13-9-6-7(15)3-4-8(9)12(18)17-10-2-1-5-16-11(10)14/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFAIODYRNJODX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Amination of Pyridine

  • Starting from 3-aminopyridine or 3-pyridinecarboxylic acid derivatives, selective chlorination at the 2-position of the pyridine ring is achieved using chlorinating agents under controlled conditions.
  • Alternatively, nitration followed by reduction or diazotization can be employed to introduce amino groups and halogens selectively on the pyridine ring.

Cyanation and Aminomethylation Routes

  • According to patent US20050250947A1, 2-chloropyridine derivatives can be prepared via cyanation of 3-chloro-2-fluoropyridine using a cyanide source and phase transfer catalysts such as tetraalkylammonium salts in aqueous or solvent-free conditions. This method avoids heavy metal cyanides and harsh reagents, offering a high-yield, environmentally friendly process.
  • The cyanopyridine intermediate can then be converted to the corresponding aminomethylpyridine salt, which serves as a key intermediate for further functionalization.
Step Reagents/Conditions Notes
Cyanation Cyanide source, phase transfer catalyst (e.g., tricaprylylmethylammonium chloride), aqueous or solvent-free High yield, avoids heavy metals, moderate temperature
Aminomethylation Reduction of cyanopyridine intermediate Forms aminomethylpyridine hydrochloride salt

Preparation of 4-Fluorobenzoyl Chloride

  • The 4-fluorobenzoyl chloride is typically prepared by chlorination of 4-fluorobenzoic acid using reagents such as thionyl chloride or oxalyl chloride under reflux.
  • This acid chloride is a reactive intermediate for amide bond formation.

Coupling Reaction to Form 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide

  • The key step involves the reaction of the 2-chloropyridin-3-amine (or its salt) with 4-fluorobenzoyl chloride.
  • This reaction is generally carried out in an inert solvent such as dichloromethane or chlorinated solvents at low temperatures (-15 to 0 °C) to control the reaction rate and minimize side reactions.
  • A base such as triethylamine, diethylamine, or pyridine is added to neutralize the hydrochloric acid formed and drive the reaction to completion.
  • After reaction completion, the mixture is washed, dried, and the product is isolated by crystallization or chromatography.
Step Reagents/Conditions Outcome
Amide coupling 2-chloropyridin-3-amine + 4-fluorobenzoyl chloride, base (triethylamine), solvent (CH2Cl2), 0 to 25 °C Formation of this compound

Alternative and Supporting Synthetic Routes

  • Nitration of chloropyridine derivatives followed by reduction and diazotization steps can be used to prepare halogenated aminopyridines, which are precursors for the target compound.
  • For example, nitration of 4-chloro-2-aminopyridine with nitric and sulfuric acid, followed by diazotization and hydrolysis, yields nitropyridine derivatives that can be further transformed.
  • These methods are detailed in patent WO2010089773A2, which describes nitration, diazotization, and amide formation steps under controlled temperature and solvent conditions.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Advantages References
Cyanation of chloropyridine Phase transfer catalysis Cyanide source, tetraalkylammonium salts Aqueous or solvent-free, moderate temp High yield, no heavy metals US20050250947A1
Preparation of 4-fluorobenzoyl chloride Chlorination of 4-fluorobenzoic acid Thionyl chloride or oxalyl chloride Reflux Reactive intermediate for coupling General synthetic knowledge
Amide coupling Reaction of amine with acid chloride 2-chloropyridin-3-amine, 4-fluorobenzoyl chloride, base 0 to 25 °C, inert solvent High selectivity, good yield WO2010089773A2
Nitration and diazotization Nitration of aminopyridine, diazotization HNO3/H2SO4, NaNO2/HCl 0-5 °C, then reflux Precursor preparation for amide formation WO2010089773A2

Research Findings and Optimization Notes

  • The cyanation process using phase transfer catalysts is preferred industrially due to its environmental benefits and operational simplicity.
  • Avoidance of heavy metal cyanides reduces toxic waste and simplifies purification.
  • Control of temperature during amide coupling is critical to prevent side reactions such as hydrolysis or over-chlorination.
  • Use of bases like triethylamine ensures neutralization of HCl and improves yield.
  • Purification typically involves solvent extraction, drying over anhydrous sodium sulfate, and crystallization from ethyl acetate or similar solvents.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while hydrolysis will produce the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Physicochemical Properties :

  • Safety Profile : Classified under GHS hazard statements H317 (may cause allergic skin reaction) and H319 (causes serious eye irritation). Precautionary measures include wearing protective equipment (P280) and rinsing eyes (P305+P351+P338) .

Comparison with Structurally Similar Compounds

The compound belongs to a class of halogenated benzamides and pyridine derivatives. Below is a detailed comparison with key analogs:

Structural Analogues

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
2-Chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide C₁₂H₇Cl₂FN₂O 285.10 2-Cl, 4-F (benzamide); 2-Cl (pyridine) Dual chloro, fluoro substitution
2-Chloro-4-fluoro-N-[(2-phenylpyridin-3-yl)methyl]benzamide C₁₉H₁₃ClFN₂O 342.77 2-Cl, 4-F (benzamide); 2-Ph (pyridine) Phenyl substitution enhances aromaticity
N-(4-Chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide C₁₉H₁₁Cl₂F₃N₂O 411.20 CF₃, 6-Cl (pyridine); 4-Cl (benzamide) Trifluoromethyl group increases lipophilicity
2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide C₁₂H₁₂ClN₃O₂ 265.70 Oxazole core; ethyl group Hydrogen-bonded crystal packing

Biological Activity

2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide is a halogenated benzamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides an in-depth analysis of the compound's biological activity, including its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H8Cl2FN2O. The compound features a chloropyridine moiety linked to a benzamide framework, which enhances its lipophilicity and biological activity due to the presence of halogen atoms. The structure can undergo hydrolysis and electrophilic substitution reactions, leading to various derivatives with potentially altered biological activities.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes or receptors, inhibiting their activity. This is particularly relevant in the context of cancer treatment, where it may inhibit key enzymes involved in cell proliferation and survival.
  • Signaling Pathways : Research indicates that similar compounds can interact with proteins involved in critical signaling pathways, such as the hedgehog signaling pathway, which is implicated in tumor growth and proliferation.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Inhibition of Tumor Growth : Compounds with similar structures have been shown to inhibit tumor growth by targeting specific signaling pathways. For instance, halogenated benzamides are known to disrupt pathways that promote cancer cell proliferation.
  • Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The exact mechanisms are under investigation, but they likely involve modulation of apoptotic pathways and cell cycle regulation.

Antibacterial Activity

Additionally, there is emerging evidence regarding the antibacterial properties of this compound:

  • Synergistic Effects : Research has shown that this compound can enhance the efficacy of existing antibiotics when used in combination therapies. For example, studies indicated synergistic effects when combined with ciprofloxacin against Klebsiella pneumoniae strains, suggesting its potential as an adjunctive treatment option .

Research Applications

The compound's unique properties make it a valuable candidate for various scientific research applications:

Application AreaDescription
Medicinal ChemistryUsed in drug development targeting cancer and bacterial infections.
Enzyme InhibitionInvestigated for its ability to inhibit specific enzymes involved in disease processes.
Protein-Ligand InteractionsExplored for its interactions with proteins that regulate critical biological functions.
Agrochemical DevelopmentPotential applications in developing agrochemicals with enhanced efficacy.

Q & A

Q. What are the key structural features of 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide, and how do they influence reactivity?

Answer: The compound contains a benzamide backbone substituted with chloro (Cl) and fluoro (F) groups at positions 2 and 4, respectively. The pyridine ring at the N-position is further substituted with a chlorine atom at position 2. These substituents affect electronic distribution, steric hindrance, and hydrogen-bonding capacity. For example:

  • Electron-withdrawing Cl/F groups increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., hydrolysis or amide bond cleavage) .
  • Pyridine ring chlorination enhances π-π stacking interactions in receptor-binding studies, critical for pharmacological activity .

Q. What synthetic strategies are commonly used to prepare this compound?

Answer: The synthesis typically involves coupling a substituted benzoyl chloride (e.g., 2-chloro-4-fluorobenzoyl chloride) with 2-chloro-3-aminopyridine. Key steps include:

Activation of the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Amide bond formation under anhydrous conditions (e.g., dichloromethane, DCM) with a base like triethylamine (TEA) to scavenge HCl .

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Q. What analytical methods are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.0–8.5 ppm for pyridine/benzamide) .
  • HPLC : Ensures purity (>95%) using a C18 column with UV detection (λ = 254 nm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (285.099 g/mol) and isotopic Cl/F patterns .

Q. What safety precautions are required when handling this compound?

Answer:

  • Hazards : Skin/eye irritation (H317/H319), requiring PPE (gloves, goggles) .
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound in multi-step syntheses?

Answer: Critical variables include:

VariableOptimization StrategyReference
Solvent Use DCM or THF to balance polarity and reaction rate .
Temperature Maintain 0–5°C during acyl chloride formation to minimize side products .
Catalyst DMAP (4-dimethylaminopyridine) accelerates amide coupling .

Q. How should researchers resolve contradictions in solubility data across literature sources?

Answer: Reported solubility discrepancies (e.g., in DMSO vs. ethanol) may arise from:

  • Purity variations : Impurities (e.g., residual salts) alter solubility profiles.
  • Measurement methods : Use standardized protocols (e.g., shake-flask method with UV quantification) .
  • Temperature/pH : Document experimental conditions rigorously .

Q. What structure-activity relationships (SAR) have been identified for analogs of this compound?

Answer: Modifications to the benzamide or pyridine moieties influence bioactivity:

ModificationObserved EffectReference
Fluorine → Chlorine Increased lipophilicity enhances blood-brain barrier penetration .
Pyridine → Triazole Reduced cytotoxicity but lower receptor affinity .

Q. What are the degradation pathways under physiological conditions?

Answer:

  • Hydrolysis : Amide bond cleavage at pH < 3 or pH > 10 generates 2-chloro-4-fluorobenzoic acid and 2-chloro-3-aminopyridine .
  • Oxidation : CYP450 enzymes metabolize the pyridine ring to N-oxide derivatives .

Q. How can computational modeling guide the design of derivatives with improved properties?

Answer:

  • Docking studies : Predict binding affinity to targets (e.g., kinases) using Schrödinger Suite or AutoDock .
  • QSAR models : Correlate substituent electronegativity with solubility/logP .

Q. What assays are suitable for evaluating its bioactivity in vitro?

Answer:

  • Kinase inhibition : Use ADP-Glo™ assay with recombinant enzymes .
  • Antimicrobial activity : Broth microdilution (MIC determination) per CLSI guidelines .

Q. How to address regioselectivity challenges in substitution reactions?

Answer:

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to selectively functionalize the pyridine ring .
  • Protecting groups : Boc-protection of the amine prevents undesired side reactions .

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